2-Chloro-3-(3-chloro-5-fluorophenyl)-1-propene
Overview
Description
2-Chloro-3-(3-chloro-5-fluorophenyl)-1-propene is an organic compound characterized by the presence of chlorine and fluorine atoms attached to a phenyl ring and a propene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(3-chloro-5-fluorophenyl)-1-propene typically involves the chlorination and fluorination of a phenyl ring followed by the introduction of a propene chain. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity. For example, the chlorination step may involve the use of thionyl chloride or phosphorus pentachloride, while the fluorination step may utilize reagents such as hydrogen fluoride or fluorine gas.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficient and consistent production. The use of automated systems and advanced monitoring techniques can help optimize reaction conditions and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(3-chloro-5-fluorophenyl)-1-propene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of alkanes or other reduced products.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide, ammonia, or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-Chloro-3-(3-chloro-5-fluorophenyl)-1-propene has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(3-chloro-5-fluorophenyl)-1-propene involves its interaction with molecular targets and pathways within a given system. The specific effects depend on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors, leading to changes in cellular processes. In a chemical context, it may act as a reactant or catalyst in various reactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chloro-5-fluorophenyl)-2’,3’-dichloropropiophenone
- 3-(3-Chloro-5-fluorophenyl)-2’,6’-dichloropropiophenone
- 3-Chloro-5-fluorophenylboronic acid
Uniqueness
2-Chloro-3-(3-chloro-5-fluorophenyl)-1-propene is unique due to its specific combination of chlorine and fluorine atoms on the phenyl ring and the presence of a propene chain. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill.
Properties
IUPAC Name |
1-chloro-3-(2-chloroprop-2-enyl)-5-fluorobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2F/c1-6(10)2-7-3-8(11)5-9(12)4-7/h3-5H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSXVQMOJARYMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC(=CC(=C1)Cl)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2F | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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